molecular formula C20H18FN5O3S2 B2917212 N-(3-acetamidophenyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 868977-29-1

N-(3-acetamidophenyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2917212
CAS No.: 868977-29-1
M. Wt: 459.51
InChI Key: DYXMSWZJCDGHHQ-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18FN5O3S2 and its molecular weight is 459.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

  • Synthesis and Anticancer Screening : A study by Abu-Melha (2021) focused on synthesizing a series of compounds related to your compound of interest. These compounds showed potent cytotoxic results against breast cancer, highlighting the potential of this chemical class in cancer therapy.

Pharmacokinetics and Metabolic Stability

  • Investigations on Metabolic Stability : Research by Stec et al. (2011) explored similar compounds, examining their metabolic stability. This study contributes to understanding the pharmacokinetics of such compounds, crucial for their potential therapeutic use.

Anti-inflammatory Activity

  • Synthesis and Anti-inflammatory Activity : A study by Sunder & Maleraju (2013) synthesized derivatives of a similar compound, showing significant anti-inflammatory activity. This suggests possible applications in treating inflammation-related conditions.

Glutaminase Inhibition

  • Glutaminase Inhibitors Design and Evaluation : In research by Shukla et al. (2012), analogs of a related compound were synthesized and evaluated as glutaminase inhibitors. Such inhibitors are relevant in cancer treatment, as they can affect cancer cell metabolism.

Optoelectronic Properties

  • Optoelectronic Properties in Polythiophenes : A study by Camurlu & Guven (2015) explored thiazole-containing monomers (related to your compound) for their optoelectronic properties, indicating potential applications in electronic devices.

Antibacterial and Antimicrobial Activity

  • Synthesis and Antibacterial Evaluation : Research by Lu et al. (2020) involved creating derivatives with antibacterial activities. This demonstrates the potential of such compounds in developing new antibacterial agents.

Hepatic Metabolism Stimulation

  • Hepatic Metabolism and Thyroid Hormone Levels : Christenson et al. (1996) study showed that a similar compound can stimulate hepatic metabolism, indirectly affecting thyroid hormone levels.

Molecular Structure Analysis

  • Structural Analysis of Analogous Compounds : Boechat et al. (2011) conducted a detailed analysis of the molecular structure of compounds akin to your compound, which aids in understanding their chemical behavior.

Antitumor Activity Evaluation

  • Evaluation of Antitumor Activity : Yurttaş et al. (2015) investigated the antitumor activity of derivatives, indicating their potential use in cancer treatment.

Local Anesthetic Activities

  • Local Anesthetic Activity Assessment : In research by Badiger et al. (2012), similar compounds were synthesized and evaluated for their local anesthetic properties.

Properties

IUPAC Name

N-[5-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O3S2/c1-12(27)22-15-3-2-4-16(10-15)23-18(29)11-30-20-26-25-19(31-20)24-17(28)9-13-5-7-14(21)8-6-13/h2-8,10H,9,11H2,1H3,(H,22,27)(H,23,29)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXMSWZJCDGHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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